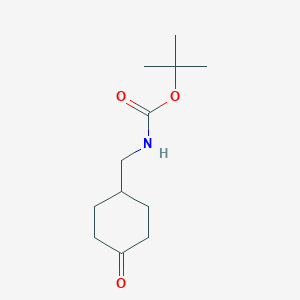

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate

Description

Properties

IUPAC Name |

tert-butyl N-[(4-oxocyclohexyl)methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21NO3/c1-12(2,3)16-11(15)13-8-9-4-6-10(14)7-5-9/h9H,4-8H2,1-3H3,(H,13,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KYOXDOGUXCYNAW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1CCC(=O)CC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H21NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40654107 | |

| Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

227.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

809273-70-9 | |

| Record name | tert-Butyl [(4-oxocyclohexyl)methyl]carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40654107 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(Aminomethyl)cyclohexanone, N-BOC protected | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthesis via Carbamate Formation from 4-Oxocyclohexanecarboxylic Acid Derivatives

Method Overview:

This approach involves the reaction of 4-oxocyclohexanecarboxylic acid derivatives with tert-butyl carbamate (Boc) reagents, typically using carbodiimide coupling agents or similar activating groups to facilitate amide bond formation.

- Activation of 4-oxocyclohexanecarboxylic acid with a coupling reagent such as N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).

- Addition of tert-butyl carbamate (BocNH2) to the activated acid, promoting nucleophilic attack and formation of the carbamate linkage.

- The reaction is typically carried out in an inert solvent such as dichloromethane or tetrahydrofuran under controlled temperature conditions.

- Purification involves chromatography or recrystallization to isolate the tert-butyl ((4-oxocyclohexyl)methyl)carbamate.

Research Data:

Patents such as US10919842B2 describe similar synthetic routes where acid activation and carbamate coupling are employed, emphasizing the importance of controlling reaction conditions to prevent side reactions and ensure high yield.

Reductive Amination of 4-Oxocyclohexanemethyl Derivatives

Method Overview:

This method involves the reductive amination of 4-oxocyclohexanemethyl compounds with tert-butyl carbamate or its derivatives, followed by deprotection steps.

- Starting from 4-oxocyclohexanemethyl derivatives, such as aldehydes or ketones, they are reacted with tert-butyl carbamate in the presence of a reducing agent like sodium cyanoborohydride or catalytic hydrogenation.

- The process typically occurs in a suitable solvent such as methanol or ethanol under mild conditions.

- Post-reaction, the product undergoes purification via chromatography.

- Final deprotection steps may involve acid treatment to cleave protecting groups if necessary.

Research Data:

This pathway is supported by literature on carbamate synthesis, where reductive amination offers a versatile route to N-substituted carbamates, including those with cyclohexyl frameworks.

Direct Carbamate Ester Formation via Reaction with tert-Butyl Chloroformate

Method Overview:

This method involves reacting 4-oxocyclohexanemethyl compounds with tert-butyl chloroformate (TBCF) in the presence of a base.

- The 4-oxocyclohexanemethyl compound, often a hydroxyl or amino derivative, is dissolved in an inert solvent such as dichloromethane.

- Tert-butyl chloroformate is added along with a base such as pyridine or triethylamine to neutralize the generated HCl.

- The reaction proceeds at low temperature to prevent side reactions.

- The resulting carbamate is purified through chromatography.

Heat-Induced Cyclization and Carbamate Formation

Method Overview:

In some cases, cyclization of suitable precursors followed by carbamate formation under heat and catalytic conditions is employed.

- Starting from cyclohexanone derivatives, initial cyclization steps generate the cyclohexyl backbone with reactive groups.

- Subsequent treatment with tert-butyl chloroformate or related reagents under heat induces carbamate formation.

- The process may involve refluxing in inert solvents, with purification via chromatography.

Research Data:

This method aligns with procedures documented in patents and chemical synthesis guides, emphasizing the importance of temperature control and reagent stoichiometry.

Summary Table of Preparation Methods

Final Remarks

The synthesis of this compound primarily hinges on the strategic activation of cyclohexanone derivatives and subsequent carbamate formation through coupling or substitution reactions. The choice of method depends on the availability of starting materials, desired purity, and scale of synthesis. The methods outlined are supported by patent literature, chemical databases, and research articles, reflecting their robustness and applicability in pharmaceutical and organic synthesis contexts.

Chemical Reactions Analysis

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the carbamate group into amines.

Substitution: The compound can participate in substitution reactions, particularly with nucleophiles and electrophiles.

Common reagents and conditions used in these reactions include palladium-catalyzed cross-coupling reactions with aryl halides and the use of bases such as cesium carbonate in solvents like 1,4-dioxane . Major products formed from these reactions include N-Boc-protected anilines and tetrasubstituted pyrroles .

Scientific Research Applications

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate has a wide range of applications in scientific research:

Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.

Biology: The compound is utilized in the study of enzyme mechanisms and protein interactions.

Medicine: It serves as a pharmaceutical intermediate in the development of new drugs.

Industry: The compound is used in various chemical production processes.

Mechanism of Action

The mechanism of action of tert-Butyl ((4-oxocyclohexyl)methyl)carbamate involves its reactivity with various nucleophiles and electrophiles. The carbamate group can undergo hydrolysis, releasing tert-butyl alcohol and the corresponding amine. This reactivity is crucial for its role as an intermediate in organic synthesis.

Comparison with Similar Compounds

Key Characteristics :

- Functional Groups : Cyclohexyl ketone (4-oxo), carbamate (tert-butyl).

- Physicochemical Properties : Boiling point ~316.6°C, density ~1.05 g/cm³, low volatility (vapor pressure: 0.000407 mmHg at 25°C) .

- Applications : Intermediate in pharmaceutical synthesis (e.g., serotonin receptor agonists) , used in peptide chemistry for protection of amine groups.

Comparison with Structurally Similar Compounds

Positional Isomers and Ring Size Variations

Substituent Variations

Functional Group Replacements

Key Research Findings

Positional Isomerism : The 4-oxocyclohexyl isomer exhibits greater stability than the 3-oxo analog due to reduced steric hindrance and optimized electronic distribution .

Ring Size Impact : Cyclopentyl derivatives show higher reactivity in Michael additions compared to cyclohexyl analogs, attributed to increased ring strain .

Substituent Effects :

- Methyl substitution on the carbamate nitrogen (e.g., CAS 400899-84-5) reduces hydrogen-bonding capacity, affecting solubility .

- Cyclopropyl groups (AB14758) enhance metabolic stability in preclinical studies .

Pharmaceutical Relevance: Compounds like tert-Butyl (4-aminocyclohexyl)carbamate are prioritized in antiviral research due to their amine-mediated interactions with viral proteases .

Data Tables

Biological Activity

tert-Butyl ((4-oxocyclohexyl)methyl)carbamate is a compound that has garnered attention for its potential biological activities and applications in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings, including data tables and case studies.

Chemical Structure and Properties

This compound features a tert-butyl group attached to a carbamate functional group linked to a cyclohexyl ring. This unique structure contributes to its distinctive chemical and biological properties.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets, particularly enzymes. The carbamate moiety can form covalent bonds with the active sites of enzymes, leading to inhibition of their activity. This inhibition can disrupt various metabolic pathways, impacting cellular functions.

Key Mechanisms:

- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways.

- Signal Modulation : It can alter signaling pathways by interacting with receptors or other biomolecules.

Biological Activity

Research indicates that this compound exhibits several biological activities, particularly in cancer research. It has been studied for its potential efficacy against various cancer types by targeting pathways associated with tumor growth and proliferation.

Case Studies

- Cancer Treatment : Studies have shown that compounds similar to this compound can inhibit the activity of ERK1/2 pathways, which are often dysregulated in cancers such as melanoma and colorectal cancer . In vitro studies demonstrated significant inhibition of cell proliferation in cancer cell lines treated with related compounds.

- Neuroprotective Effects : Some derivatives have shown promise in protecting neuronal cells from apoptosis induced by amyloid-beta peptides, suggesting potential applications in neurodegenerative diseases like Alzheimer's .

Research Findings

A summary of relevant research findings is presented in the following table:

Pharmacokinetics

The pharmacokinetic profile of this compound is still under investigation. However, preliminary studies suggest that its unique structure may influence its absorption, distribution, metabolism, and excretion (ADME) properties.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.